molecular formula C17H19NO2 B270219 N-(2-ethoxyphenyl)-3,5-dimethylbenzamide

N-(2-ethoxyphenyl)-3,5-dimethylbenzamide

Cat. No. B270219
M. Wt: 269.34 g/mol
InChI Key: IJXVXQBFXACFES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethoxyphenyl)-3,5-dimethylbenzamide, commonly known as Etoricoxib, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation. It belongs to the class of selective cyclooxygenase-2 (COX-2) inhibitors and is known for its potent analgesic and anti-inflammatory properties.

Mechanism of Action

Etoricoxib selectively inhibits the COX-2 enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. By inhibiting COX-2, Etoricoxib reduces inflammation and pain without affecting the COX-1 enzyme, which is responsible for the production of prostaglandins that protect the stomach lining.
Biochemical and Physiological Effects:
Etoricoxib has been shown to reduce inflammation and pain in various animal models and human studies. It has also been shown to have a lower risk of gastrointestinal side effects compared to non-selective N-(2-ethoxyphenyl)-3,5-dimethylbenzamides. Etoricoxib has been found to be effective in reducing pain and improving physical function in patients with osteoarthritis and rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

Etoricoxib has several advantages for lab experiments, including its potent anti-inflammatory and analgesic properties, selectivity for COX-2, and lower risk of gastrointestinal side effects compared to non-selective N-(2-ethoxyphenyl)-3,5-dimethylbenzamides. However, Etoricoxib also has some limitations, including its limited solubility in water and its potential for cardiovascular side effects, which should be considered when designing experiments.

Future Directions

There are several future directions for research on Etoricoxib, including its potential use in the treatment of cancer-related pain, its effects on cardiovascular health, and its interactions with other drugs. Further studies are needed to determine the optimal dosages and durations of treatment for different types of pain and inflammation. Additionally, research is needed to develop more efficient and cost-effective synthesis methods for Etoricoxib.
Conclusion:
In conclusion, Etoricoxib is a potent N-(2-ethoxyphenyl)-3,5-dimethylbenzamide that selectively inhibits COX-2 and has been widely used in scientific research for its anti-inflammatory and analgesic properties. It has several advantages for lab experiments, including its selectivity for COX-2 and lower risk of gastrointestinal side effects. However, it also has some limitations, including its limited solubility in water and potential for cardiovascular side effects. Further research is needed to determine the optimal dosages and durations of treatment for different types of pain and inflammation, as well as its potential use in the treatment of cancer-related pain and its interactions with other drugs.

Synthesis Methods

The synthesis of Etoricoxib involves the reaction of 2-ethoxybenzoic acid with 3,5-dimethyl-4-(4-methylsulfonylphenyl)phenol in the presence of phosphorus oxychloride and triethylamine. The resulting product is then treated with N,N-dimethylformamide dimethyl acetal to obtain Etoricoxib. The yield of the synthesis process is approximately 70%.

Scientific Research Applications

Etoricoxib has been widely used in scientific research for its anti-inflammatory and analgesic properties. It has been studied for its efficacy in treating various types of pain, including osteoarthritis, rheumatoid arthritis, acute gouty arthritis, and dental pain. Etoricoxib has also been investigated for its potential use in the treatment of cancer-related pain.

properties

Product Name

N-(2-ethoxyphenyl)-3,5-dimethylbenzamide

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-3,5-dimethylbenzamide

InChI

InChI=1S/C17H19NO2/c1-4-20-16-8-6-5-7-15(16)18-17(19)14-10-12(2)9-13(3)11-14/h5-11H,4H2,1-3H3,(H,18,19)

InChI Key

IJXVXQBFXACFES-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC(=CC(=C2)C)C

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC(=CC(=C2)C)C

Origin of Product

United States

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